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Compound of Interest

Compound Name:
[6-(Propan-2-yl)spiro[2.5]octan-1-

yl]methanamine

Cat. No.: B15305939

Get Quote

Executive Summary: The Spiro[2.5]octane Scaffold
The spiro[2.5]octane framework represents a privileged structural motif in medicinal chemistry,

characterized by the orthogonal fusion of a three-membered ring (cyclopropane or epoxide)

and a six-membered ring (cyclohexane, piperidine, or pyrimidine).[1] This guide analyzes the

biological performance of this scaffold across three distinct therapeutic modalities: irreversible

enzyme inhibition (MetAP2), cytotoxicity (Anticancer), and physicochemical modulation (ADME

optimization).

Unlike flat aromatic systems, the spiro[2.5]octane moiety offers specific vectoral alignment of

substituents and high

character, improving solubility and metabolic stability. This guide objectively compares its
activity against standard pharmacophores.

Comparative Analysis by Therapeutic Area
Angiogenesis & MetAP2 Inhibition (The 1-
Oxaspiro[2.5]octane Warhead)
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The most clinically validated application of the spiro[2.5]octane system is found in the 1-

oxaspiro[2.5]octane subclass (spiro-epoxides), exemplified by the natural product Fumagillin

and its synthetic analog TNP-470.

Mechanism of Action: The spiro-epoxide acts as a highly specific electrophilic trap. The

strained three-membered ring is susceptible to nucleophilic attack by His231 in the active

site of Methionine Aminopeptidase-2 (MetAP2). This results in irreversible covalent

modification, blocking the removal of N-terminal methionine from nascent proteins, which

arrests endothelial cell proliferation (angiogenesis).

Performance Comparison:

Compound
Scaffold
Type

Target
IC50
(MetAP2)

Selectivity
(MetAP2 vs
MetAP1)

Status

Fumagillin

1-

oxaspiro[2.5]

octane

MetAP2 ~1.0 nM >1000-fold
Natural

Product

TNP-470

1-

oxaspiro[2.5]

octane

MetAP2 0.6 - 2.0 nM High

Clinical Trials

(Discontinued

due to

neurotoxicity)

Beloranib

1-

oxaspiro[2.5]

octane

MetAP2 < 1.0 nM High
Clinical Trials

(Obesity)

Reversible

Inhibitors

Indazole/Tria

zole
MetAP2 5 - 50 nM Moderate Preclinical

Key Insight: The spiro-fusion is critical. Acyclic epoxides or epoxides fused to planar rings

lack the precise steric positioning required to dock into the MetAP2 hydrophobic pocket while

presenting the electrophile to His231.
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Anticancer Cytotoxicity (Carbocyclic & Heterocyclic
Analogs)
Beyond the epoxide warhead, stable spiro[2.5]octane derivatives exhibit cytotoxicity through

different mechanisms, often involving tubulin disruption or induction of oxidative stress.

Case Study A: Spiro-Barbiturates (1-oxa-5,7-diaza-spiro[2.5]octane) Synthetic derivatives

fusing a barbituric acid ring with a spiro-oxirane have shown potency against breast cancer

lines.

Compound: 2-(3-Nitro-phenyl)-1-oxa-5,7-diaza-spiro[2.5]octane-4,6,8-trione.[2]

Activity: Induces morphological changes and apoptosis in MCF-7 cells.

Comparison: Less potent than Doxorubicin but exhibits a distinct safety profile with

potentially lower cardiotoxicity risks due to the lack of quinone moieties.

Case Study B: Natural Product Extracts (Vitex doniana) Isolates containing 5,5-dimethyl-4-

(3-oxobutyl)-spiro[2.5]octane demonstrate significant anti-proliferative activity.

Target: DU-145 (Prostate Cancer).[3][4]

Data: IC50 = 35.68 µg/mL (Extract).[4]

Mechanism: Upregulation of Bax and downregulation of Bcl-2.

Physicochemical Modulation (6-Azaspiro[2.5]octane)
In "scaffold hopping" campaigns, the 6-azaspiro[2.5]octane unit is used to replace gem-

dimethyl piperidines.

Problem:Gem-dimethyl groups are metabolically stable but can induce high lipophilicity

(LogP), leading to poor solubility or hERG liability.

Solution: The cyclopropane ring in spiro[2.5]octane mimics the steric bulk of a gem-dimethyl

group but introduces significant ring strain and alters the hybridization character, often

lowering LogD and blocking metabolic oxidation at the
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-carbon.

Mechanism of Action Visualization
The following diagram illustrates the covalent inhibition of MetAP2 by the 1-oxaspiro[2.5]octane

moiety (Fumagillin class) and the general SAR logic for the scaffold.
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Caption: Functional divergence of the spiro[2.5]octane scaffold. The 1-oxa variant drives

covalent enzyme inhibition, while aza- and carbocyclic variants modulate pharmacokinetics and

cytotoxicity.

Experimental Protocols
Protocol A: MetAP2 Enzymatic Inhibition Assay
Objective: Determine the IC50 of spiro[2.5]octane analogs (e.g., TNP-470 derivatives) against

recombinant human MetAP2.

Reagents:

Recombinant MetAP2 enzyme (10 nM final).

Substrate: Met-Gly-Pro-AMC (Fluorogenic).

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl2 (Essential cofactor).
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Workflow:

Preparation: Dilute spiro-compounds in DMSO (10-point serial dilution).

Incubation: Add 10 µL of compound solution to 40 µL of MetAP2 enzyme in assay buffer.

Incubate for 30 minutes at 25°C to allow covalent bond formation (time-dependent inhibition).

Initiation: Add 50 µL of Met-Gly-Pro-AMC substrate (200 µM final).

Detection: Measure fluorescence intensity (Ex: 360 nm / Em: 460 nm) kinetically for 20

minutes.

Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Evaluate the antiproliferative potency of carbocyclic spiro[2.5]octane analogs against

cancer cell lines (e.g., DU-145, MCF-7).

Workflow:

Seeding: Seed cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS.

Incubate for 24h at 37°C/5% CO2.

Treatment: Treat cells with spiro-analogs (0.1 µM – 100 µM) for 48 or 72 hours. Include

Doxorubicin as a positive control.

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Aspirate media and add 150 µL DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm.

Calculation:

Comparative Data Summary
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The table below contrasts the activity of a representative spiro[2.5]octane analog against

standard clinical agents.

Compound
Class

Representative
Structure

Target/Cell
Line

Potency (IC50)
Mechanism
Note

Spiro-Epoxide TNP-470 MetAP2 Enzyme 1.8 nM

Irreversible

covalent binder

(His231).

Spiro-Barbiturate
Compound 27

[Ref 2]
MCF-7 (Breast) ~15 µM

Induces oxidative

stress/apoptosis.

Spiro-Carbocycle
Vitex Extract

Isolate

DU-145

(Prostate)
35.7 µg/mL

Moderate

potency; natural

product scaffold.

Standard Doxorubicin
DU-145

(Prostate)
0.28 µg/mL

DNA intercalation

(High toxicity).

Standard Amantadine Influenza M2 16 µM

Note: M2

inhibition is

associated with

spiro[5.5]

analogs, not

spiro[2.5].

Note on M2 Channel: While spiro-piperidines (spiro[5.5]undecane) are potent M2 inhibitors (

), the smaller spiro[2.5]octane scaffold is less explored for this specific target, highlighting a
potential area for scaffold expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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